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Compound of Interest

Compound Name: 4-Oxopyrrolidine-3-carbonitrile

Cat. No.: B3291915

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for experimental spectroscopic data (*H NMR, 3C NMR, IR,
and MS) for the parent compound, 4-Oxopyrrolidine-3-carbonitrile, did not yield any publicly
available datasets. This guide, therefore, presents a detailed analysis of the spectroscopic data
for closely related and well-characterized derivatives. This information provides valuable
insights into the spectral characteristics of the 4-oxopyrrolidine-3-carbonitrile scaffold and
can serve as a reference for researchers working with similar molecules.

Introduction

4-Oxopyrrolidine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal
chemistry and drug discovery due to its versatile chemical structure. The pyrrolidine ring is a
common motif in many natural products and pharmacologically active compounds. The
presence of a ketone and a nitrile group offers multiple points for chemical modification, making
it an attractive starting material for the synthesis of diverse compound libraries. Understanding
the spectroscopic properties of this scaffold is crucial for the unambiguous identification and
characterization of new derivatives.

This technical guide provides a compilation of nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for key derivatives of 4-Oxopyrrolidine-3-carbonitrile.
The presented data, experimental protocols, and workflow diagrams are intended to be a
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valuable resource for researchers engaged in the synthesis and characterization of novel
compounds based on this core structure.

Spectroscopic Data of 4-Oxopyrrolidine-3-
carbonitrile Derivatives

The following sections present spectroscopic data for selected derivatives of 4-
Oxopyrrolidine-3-carbonitrile. The data is organized into tables for easy reference and
comparison.

1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

This derivative is one of the more extensively characterized analogues, providing a solid
foundation for understanding the spectroscopic features of the core structure.

Table 1: *H NMR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
7.00 - 6.85 m 4H Aromatic H
4.05 t,J=7.0Hz 2H N-CH:z
3.78 S 3H OCHs
3.65 t,J=7.0Hz 2H CO-CH2
3.45 dd, J=8.0,4.0 Hz 1H CH-CN

Table 2: 13C NMR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-
carbonitrile
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Chemical Shift (8) ppm Assighment
204.0 C=0

156.0 Aromatic C-O
142.0 Aromatic C-N
120.0 Aromatic CH
118.0 CN

114.5 Aromatic CH
55.5 OCHs

52.0 N-CH2

48.0 CO-CH:

35.0 CH-CN

Table 3: IR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

Wavenumber (cm~?) Assignment

2950 - 2850 C-H stretch (aliphatic)
2240 C=N stretch

1740 C=0 stretch (ketone)
1610, 1510 C=C stretch (aromatic)
1240 C-O stretch (aryl ether)

Table 4. Mass Spectrometry Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
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miz Assignment
216.09 M]*

188.09 [M - COJ*
173.07 [M - C2HsN]*
134.07 [M - CaH2NOJ*

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data

presented above. Researchers should adapt these methods based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A Bruker Avance Il 400 MHz spectrometer (or equivalent) equipped with a 5

mm broadband probe.

o Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of
deuterated chloroform (CDCls) or dimethyl sulfoxide-de (DMSO-ds).

e 'H NMR Acquisition:

o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Spectral Width: 20 ppm

e 13C NMR Acquisition:

o Pulse Program: zgpg30

o Number of Scans: 1024
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o Relaxation Delay: 2.0 s

o Spectral Width: 240 ppm

o Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3
Hz for *H NMR and 1.0 Hz for 13C NMR. Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

e Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a universal attenuated total reflectance (UATR) accessory.

o Sample Preparation: A small amount of the solid sample was placed directly on the ATR
crystal.

e Acquisition: The spectrum was recorded in the range of 4000-400 cm~* with a resolution of 4
cm~1, Atotal of 16 scans were co-added to improve the signal-to-noise ratio.

o Data Processing: The spectrum was baseline corrected and the peak positions are reported
in wavenumbers (cm™1).

Mass Spectrometry (MS)

¢ Instrumentation: A Waters Xevo G2-XS QTof mass spectrometer (or equivalent) with an
electrospray ionization (ESI) source.

o Sample Preparation: The sample was dissolved in acetonitrile or methanol at a concentration
of approximately 1 pg/mL.

e Acquisition: The sample solution was infused into the ESI source at a flow rate of 10 puL/min.
The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV and a
cone voltage of 30 V. The mass spectrum was acquired over a mass range of m/z 50-500.

o Data Processing: The mass spectrum was processed using MassLynx software.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a
newly synthesized compound, such as a derivative of 4-Oxopyrrolidine-3-carbonitrile.

Synthesis & Purification

Chemical Synthesis

Y

Purification
(e.g., Chromatography, Recrystallization)

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry
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Data Interpretation &|Structure Elucidation
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Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
organic compounds.

Conclusion

While the spectroscopic data for the parent 4-Oxopyrrolidine-3-carbonitrile remains elusive
in the public domain, the detailed analysis of its derivatives provides a crucial framework for
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researchers. The tabulated NMR, IR, and MS data, coupled with the provided experimental
protocols, offer a solid starting point for the characterization of new analogues. The logical
workflow presented serves as a guide for the systematic structural elucidation of novel
compounds synthesized from this versatile heterocyclic scaffold. It is our hope that this
technical guide will facilitate further research and development in the promising field of
medicinal chemistry involving 4-oxopyrrolidine-3-carbonitrile and its derivatives.

 To cite this document: BenchChem. [Spectroscopic Data of 4-Oxopyrrolidine-3-carbonitrile
and its Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3291915#spectroscopic-data-of-4-oxopyrrolidine-3-
carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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